Gomphrenin-I

Description

Contextualization within Betalain Pigment Chemistry and Botanical Significance

Gomphrenin-I is a member of the betalain family of pigments, which are water-soluble, nitrogen-containing compounds responsible for the red-violet and yellow-orange coloration in many plants. wikipedia.orgzryd.net Betalains (B12646263) are structurally and chemically distinct from anthocyanins, the other major class of plant pigments, and the two are mutually exclusive in the plant kingdom. wikipedia.org The presence of betalains is a key chemotaxonomic marker for the plant order Caryophyllales, with the notable exceptions of the families Caryophyllaceae and Molluginaceae. wikipedia.orgbritannica.com

Betalains are divided into two main groups: the red-violet betacyanins and the yellow-orange betaxanthins. nih.gov this compound is classified as a betacyanin. mdpi.com The core structure of all betalains is betalamic acid, which condenses with cyclo-DOPA (3,4-dihydroxy-L-phenylalanine) to form the basic betacyanin structure, or with various amino acids and amines to form betaxanthins. zryd.netnih.gov

What distinguishes this compound and its related compounds is the position of glycosylation. While the most common and widely studied betacyanin, betanin (found in beetroot), is a betanidin (B1384155) 5-O-β-glucoside, this compound is a betanidin 6-O-β-glucoside. mdpi.comnih.gov This structural variation, with the glucosyl moiety attached to the C-6 position, is relatively rare and has been a focal point of chemical interest. nih.govmdpi.com This specific glycosylation pattern influences the molecule's stability and biological properties. Other related compounds found alongside this compound include acylated derivatives such as Gomphrenin II and III. nih.gov

Principal Natural Occurrences and Botanical Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the Amaranthaceae and Basellaceae families. The most well-documented sources are the inflorescences of Gomphrena globosa L. (globe amaranth) and the fruits of Basella alba L. (Malabar spinach) and its red-stemmed variety, Basella alba L. f. rubra. nih.govmdpi.comijrap.net

In Gomphrena globosa, this compound is one of the major betacyanins responsible for the vibrant violet color of its floral inflorescences. nih.govijrap.net In Basella alba, this compound is the dominant pigment in the dark-violet fruits. nih.govpan.olsztyn.pl The concentration of this compound in Basella fruits increases significantly as the fruit ripens. nih.gov

| Botanical Source | Plant Part | Scientific Name | This compound Concentration (mg/100g fresh weight) |

| Malabar Spinach | Ripened Fruits | Basella rubra L. | 26.06 |

| Malabar Spinach | Intermediate Fruits | Basella rubra L. | 2.15 |

| Malabar Spinach | Early Stage Fruits | Basella rubra L. | 0.23 |

| Malabar Spinach | Mature Fruits | Basella alba L. | Approx. 16.8 (40% of total 42.0 mg/100g betacyanins) |

| Malabar Spinach 'Rubra' | Mature Fruits | Basella alba L. f. rubra | Approx. 34.6 (40% of total 86.6 mg/100g betacyanins) |

Note: The table presents data on this compound concentrations as reported in scientific literature. nih.govpan.olsztyn.plresearchgate.net

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its chemical properties, stability, and biological activities. A significant area of investigation is its potential as a bioactive compound with therapeutic relevance.

Anti-inflammatory and Antioxidant Properties: A primary focus of recent studies has been the anti-inflammatory and antioxidant activities of this compound. mdpi.commdpi.com Research has shown that this compound and gomphrenin-rich extracts can inhibit the production of pro-inflammatory mediators. mdpi.comnih.gov For instance, studies have demonstrated its ability to suppress the production of nitric oxide and reduce levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in cell cultures. nih.govmdpi.com The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, which is a contributing factor to inflammation. mdpi.comresearchgate.net

Chemical Modification and Bioactivity of Derivatives: Another prominent research trajectory involves the chemical modification of the this compound structure to create novel derivatives with potentially enhanced bioactivity. pan.olsztyn.plpan.olsztyn.pl Researchers are actively generating and studying decarboxylated and acylated derivatives of gomphrenins. pan.olsztyn.plresearchgate.net Controlled thermal processing can induce decarboxylation at specific sites on the molecule, leading to compounds such as 17-decarboxy-gomphrenin and 2,17-bidecarboxy-gomphrenin. pan.olsztyn.placs.org These structural modifications alter the molecule's physicochemical properties and are being investigated for their impact on biological activities, including their potential effects on cancer cell lines. pan.olsztyn.plpan.olsztyn.pl Studies have explored the cytotoxic properties of these derivatives against colorectal adenocarcinoma cells, suggesting that modifications to the parent this compound structure can modulate its biological effects. pan.olsztyn.pl

Biosynthesis and Enzymology: The biosynthesis of betalains, including this compound, is an area of ongoing research. The pathway begins with the hydroxylation of tyrosine to L-DOPA. researchgate.net While the general steps are understood, the specific enzymes responsible for the 6-O-glucosylation of betanidin to form this compound are of particular interest. Studies have identified and partially purified glucosyltransferase (GT) enzymes, with specific isoforms responsible for 5-O-glucosylation (leading to betanin) and 6-O-glucosylation (leading to this compound). researchgate.net Elucidating the precise mechanisms and regulation of these enzymes is a key goal in understanding the chemical diversity of betalains in nature.

Structure

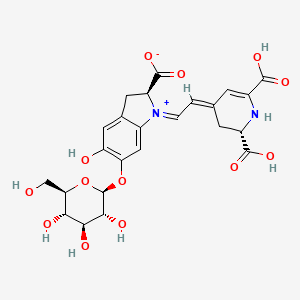

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-7-13-10(6-15(16)28)5-14(23(36)37)26(13)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDKHXMQDKVDGU-FMOSSLLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421965 | |

| Record name | Gomphrenin-I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17008-59-2 | |

| Record name | Gomphrenin-I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Advanced Analytical Methodologies of Gomphrenin I

Extraction Techniques from Complex Plant Matrices

The initial step in studying gomphrenin-I involves its extraction from the plant source. The choice of extraction method is critical as it significantly impacts the yield and purity of the final product. ksu.edu.sa Both conventional and modern techniques are employed, each with its own set of advantages and limitations.

Conventional Solvent-Based Extraction Approaches

Traditional methods for extracting this compound primarily rely on the use of solvents to solubilize the pigment from the plant material. unirioja.es Maceration, a simple solid-liquid extraction technique, involves soaking the plant matrix in a suitable solvent, often at room temperature or with gentle heating. unirioja.es Common solvents include water, methanol (B129727), ethanol, and acetone (B3395972), or aqueous mixtures of these organic solvents. icm.edu.plnih.govresearchgate.net For instance, an aqueous solution of 20% acetone has been used for the extraction of gomphrenin pigments from Gomphrena globosa inflorescences. icm.edu.plpublisherspanel.com The addition of substances like ascorbic acid and EDTA can help to prevent degradation of the pigments during extraction. icm.edu.plpublisherspanel.com

Another conventional method is Soxhlet extraction, which uses a specialized apparatus to continuously wash the plant material with a heated solvent. ksu.edu.saijrap.net While effective, this method can sometimes lead to thermal degradation of sensitive compounds like this compound. unirioja.es The choice of solvent is crucial, with studies showing that aqueous organic solvent solutions can be more effective at extracting a broader range of compounds, including those with both high and low polarity. researchgate.net

Table 1: Conventional Solvent-Based Extraction of this compound

| Plant Source | Solvent System | Extraction Method | Key Findings | Reference |

|---|---|---|---|---|

| Gomphrena globosa inflorescences | 20% aqueous acetone (v/v) with ascorbic acid and EDTA | Maceration followed by concentration | Effective for initial pigment extraction before further purification. | icm.edu.plpublisherspanel.com |

| Basella rubra L. fruits | Water, methanol, ethanol, methanol:water (60:40), ethanol:water (60:40) | Homogenization | Maximum pigment content was observed in ripened fruits. | nih.gov |

| Gomphrena globosa L. flowers | Water, methanol, water:acetone (6:4, v/v) | Heating or High Pressure | Water:acetone extracts obtained by heating showed the highest values of flavonoids, hydrolysable tannins, and antioxidant activity. | researchgate.net |

Modern Assisted Extraction Technologies (e.g., Ultrasound-Assisted Extraction)

To overcome the limitations of conventional methods, modern assisted extraction technologies have been developed. ksu.edu.sa Ultrasound-Assisted Extraction (UAE) is a prominent example that utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. nih.govresearchgate.net This technique often results in reduced extraction times, lower solvent consumption, and increased yields compared to traditional methods. nih.gov

Studies on Gomphrena globosa have shown that UAE can be optimized for various parameters such as time, power, and solvent composition to maximize the extraction of gomphrenin and its derivatives. researchgate.net For example, optimal conditions for extracting gomphrenin from G. globosa flowers, bracts, and bracteoles were found to be an extraction time of 22 minutes, a power of 500 W, 0% ethanol, and a solid/liquid ratio of 5 g/L. researchgate.net Similarly, UAE has been successfully applied to extract bioactive compounds from Gomphrena celosioides, with optimization of solvent-to-solid ratio, extraction time, and temperature leading to high yields of phenolics and flavonoids. ajol.info

Table 2: Ultrasound-Assisted Extraction (UAE) of this compound and Related Compounds

| Plant Source | Optimal UAE Conditions | Key Findings | Reference |

|---|---|---|---|

| Gomphrena globosa flowers, bracts, and bracteoles | Time: 22 min, Power: 500 W, Ethanol: 0%, Solid/Liquid ratio: 5 g/L | Determined as the best extraction method for gomphrenin and its isogomphrenins. | researchgate.net |

| Basella alba fruit | Temperature: 60°C, Time: 30 min, Solvent: Methanol | Achieved maximum red color extraction. | nih.gov |

| Gomphrena celosioides Mart. | Solvent/Solid ratio: 27.3/1 (mL/g), Time: 40.2 min, Temperature: 69°C | Successfully optimized for total phenolics, flavonoids, and antioxidant capacity. | ajol.info |

Chromatographic and Electrophoretic Separation Strategies for this compound and its Analogues

Following extraction, the crude plant extract contains a complex mixture of compounds. Therefore, sophisticated separation techniques are required to isolate and purify this compound and its structurally similar analogues.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of this compound and other betalains (B12646263). icm.edu.plpublisherspanel.comsci-hub.se Reversed-phase HPLC, often coupled with UV-Vis or mass spectrometry (MS) detection, allows for the effective separation of these hydrophilic compounds. sci-hub.sebibliotekanauki.pl

For analytical purposes, HPLC with a diode-array detector (DAD) and electrospray ionization-mass spectrometry (ESI-MS) is a powerful tool for identifying and quantifying this compound and its derivatives in complex mixtures. bibliotekanauki.pl Preparative HPLC, on the other hand, is used to isolate larger quantities of pure compounds for further studies. icm.edu.plpublisherspanel.com Various gradient systems using solvents like acidified water and methanol or acetone have been developed to achieve the separation of gomphrenin I from its isomers and acylated derivatives. bibliotekanauki.placs.orgpan.olsztyn.pl

Table 3: HPLC Separation of this compound and its Analogues

| HPLC Mode | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Semi-preparative | Kinetex C18 | A: 1% HCOOH in H₂O (v/v), B: Acetone (gradient) | Purification of gomphrenin I. | bibliotekanauki.pl |

| Preparative | Synergy Hydro-RP | A: 0.5% aqueous formic acid, B: Acetone (gradient) | Separation of gomphrenin derivatives from Basella alba. | acs.org |

| Analytical | Not specified | A: 2% HCOOH in H₂O (v/v), B: Methanol (gradient) | Analysis of dehydrogenated and decarboxylated gomphrenin derivatives. | bibliotekanauki.pl |

| Preparative | Not specified | Not specified | Fractionation of betacyanins from Gomphrena globosa petals. | icm.edu.plpublisherspanel.com |

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has emerged as a valuable tool for the preparative separation of natural products, including this compound. researchgate.netnih.gov HSCCC avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. researchgate.net

HSCCC has been successfully employed for the preliminary purification of gomphrenin derivatives from Gomphrena globosa flowers. researchgate.netnih.gov By using specific solvent systems, such as a mixture of tert-butyl methyl ether, butanol, methanol, and water with an ion-pairing agent like heptafluorobutyric acid (HFBA), researchers have been able to effectively separate different gomphrenin isomers. researchgate.netnih.gov This technique is particularly useful for fractionating complex extracts before final purification by semi-preparative HPLC. researchgate.netnih.gov Studies have also explored different highly polar solvent systems for the separation of various betacyanins, including gomphrenin I, from Gomphrena globosa cultivars. nih.gov

Table 4: HSCCC Separation of Gomphrenin Derivatives

| Plant Source | Solvent System | Mode | Key Findings | Reference |

|---|---|---|---|---|

| Gomphrena globosa L. flowers | tert-butyl methyl ether-butanol-methanol-water (2:2:1:5, v/v/v/v) with 1.0% HFBA | Reversed phase | Preliminary purification of gomphrenin derivatives. | researchgate.netnih.gov |

| Red Gomphrena globosa L. cultivar flowers | (NH₄)₂SO₄ soln - EtOH (2.0:1.0, v/v) | Head-to-tail | Effective in separating amaranthine and 17-decarboxy-amaranthine. | nih.gov |

| Red Gomphrena globosa L. cultivar flowers | EtOH - ACN - 1-PrOH - (NH₄)₂SO₄ satd. soln - H₂O (0.5:0.5:0.5:1.2:1.0, v/v/v/v/v) | Tail-to-head | Enabled complete separation of 17-decarboxy-amaranthine and betanin, as well as betanin and gomphrenin I. | nih.gov |

Ion-Exchange Chromatography for Pre-Purification

Ion-exchange chromatography (IEX) is a technique that separates molecules based on their net surface charge. cytivalifesciences.combio-rad.com It is particularly useful for the pre-purification of charged molecules like betacyanins from crude plant extracts. bibliotekanauki.plmdpi.com In this method, the charged gomphrenin molecules reversibly interact with an oppositely charged stationary phase. cytivalifesciences.com

For the purification of gomphrenins, a strong anion exchanger has been used for preliminary purification and concentration. bibliotekanauki.pl The process typically involves four steps: equilibration of the column, sample application and washing to remove unbound materials, elution of the bound molecules by changing the salt concentration or pH, and regeneration of the column. cytivalifesciences.comsinobiological.com In the case of gomphrenin from Basella alba, a strongly acidic cation exchange resin has been utilized, where the betacyanin fraction is eluted with water after an initial purification step. mdpi.com This pre-purification step is often followed by other chromatographic techniques like flash chromatography or HPLC for final purification. bibliotekanauki.plmdpi.com

Quantitative and Qualitative Analytical Profiling of this compound in Biological Extracts

The accurate identification and quantification of this compound from complex biological matrices are foundational to its study. Researchers utilize a combination of powerful analytical techniques to achieve comprehensive profiling.

Spectrophotometric Analysis and Quantification

Spectrophotometry is a fundamental technique for the quantification of betacyanins, including this compound, in plant extracts. mdpi.com This method relies on the principle that these pigments absorb light at specific wavelengths. For betacyanins, the maximum absorption (λmax) is typically observed in the range of 536-540 nm. nih.govscielo.org.mx

The total betacyanin content in an extract is often expressed as betanin or gomphrenin equivalents. mdpi.com Quantification is achieved by measuring the absorbance of the extract at the λmax and applying the Beer-Lambert law, using a specific molar extinction coefficient. For instance, a molar extinction coefficient of ε = 65,000 M⁻¹ cm⁻¹ at 539 nm has been used for quantifying betacyanins as gomphrenin equivalents. mdpi.com In some studies, the quantification of betanin, a related betacyanin, has been performed using a molar extinction coefficient of ε = 60,000 L/mol·cm in water at 538 nm. frontiersin.org

The process typically involves homogenizing the plant material, such as fruits or flowers, in a suitable solvent like distilled water or methanol, followed by centrifugation to obtain a clear supernatant for analysis. nih.gov The absorbance spectrum of the supernatant is then recorded over a range, commonly 400 to 600 nm, to determine the λmax. nih.gov For example, in the analysis of Basella rubra L. fruit extracts, ripened fruits showed a total betalain content of 143.76 mg/100 g fresh weight, with this compound being the major pigment. nih.gov

| Plant Source | This compound Content (mg/100g fresh weight) | Developmental Stage |

| Basella rubra | 26.06 | Ripened |

| Basella rubra | 2.15 | Intermediate |

| Basella rubra | 0.23 | Early |

| Basella alba | 36.1 | Ripe |

This table presents data on the quantification of this compound in different plant sources at various stages of development. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the separation, identification, and tentative quantification of this compound and its derivatives in complex mixtures. bibliotekanauki.plicm.edu.pl This technique offers high sensitivity and selectivity, allowing for the detailed profiling of betacyanins in biological extracts. researchgate.netsci-hub.se

In a typical LC-MS analysis, the extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column, often a reversed-phase C18 column. mdpi.com A gradient elution is commonly employed, using a mobile phase consisting of an aqueous solvent (often with a small percentage of formic acid to improve peak shape and ionization) and an organic solvent like methanol or acetonitrile. scielo.org.mxbibliotekanauki.pl The separated compounds are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most frequently used ionization source for betalain analysis, typically in the positive ion mode. icm.edu.plsci-hub.se The mass spectrometer detects the protonated molecular ion [M+H]⁺ of the compounds. For this compound, the expected protonated molecular ion is observed at a mass-to-charge ratio (m/z) of 551. frontiersin.orgresearchgate.netpan.olsztyn.pl

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce characteristic daughter ions. A key fragment ion for betanidin-based compounds like this compound is found at m/z 389, corresponding to the protonated betanidin (B1384155) aglycone. sci-hub.se The fragmentation pattern helps to confirm the identity of the compound and distinguish it from its isomers, such as betanin. mdpi.com The identification of this compound and its derivatives is based on a combination of their retention times, UV-Vis spectral properties, and mass spectrometric data. frontiersin.org

LC-MS has been instrumental in identifying a wide array of this compound derivatives, including acylated and decarboxylated forms, in extracts from plants like Gomphrena globosa and Basella alba. researchgate.netmdpi.compan.olsztyn.pl For instance, studies on Gomphrena globosa floral infusions have revealed the presence of numerous decarboxylated derivatives of gomphrenins. mdpi.comsemanticscholar.org

| Compound | Abbreviation | Retention Time (Rt) (min) | λmax (nm) | [M+H]⁺ (m/z) | MS/MS fragments (m/z) |

| Gomphrenin | Gp | 7.9 | 539 | 551 | 389, 343, 297 |

This table summarizes the chromatographic and low-resolution mass spectrometric data for this compound obtained from Basella alba L. fruits. pan.olsztyn.pl

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation

High-resolution mass spectrometry (HRMS) provides a significant advantage over low-resolution MS by measuring the mass-to-charge ratio of ions with very high accuracy, typically to four or five decimal places. nih.govbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is crucial for the unambiguous identification of compounds like this compound and its derivatives. researchgate.net

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are used to obtain exact mass measurements. researchgate.net This capability is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

In the context of this compound analysis, HRMS has been used to confirm the molecular formulas of the pigment and its various derivatives. mdpi.comresearchgate.net For example, in a study of decarboxylated gomphrenins, HRMS was used to determine the molecular formula of a mono-decarboxylated feruloylated gomphrenin derivative as C₃₂H₃₂N₂O₁₃ based on the measured m/z of 683.2075. researchgate.net Similarly, the molecular formula of a sinapoyl-decarboxy-gomphrenin was determined to be C₃₄H₃₆N₂O₁₅ with a measured m/z of 713.2205. mdpi.com

HRMS also provides high-resolution fragmentation data (MS/MS), which offers a deeper insight into the structure of the molecule. The accurate mass measurement of fragment ions helps in their unambiguous assignment, leading to a more detailed and reliable elucidation of the fragmentation pathways. pan.olsztyn.plpan.olsztyn.pl This detailed fragmentation analysis is essential for characterizing novel or unexpected derivatives of this compound found in biological extracts. pan.olsztyn.pl For instance, the fragmentation of 2,17-bidecarboxy-gomphrenin has been shown to be a combination of the fragmentation pathways specific to 17-decarboxy-gomphrenin and 2-decarboxy-gomphrenin. pan.olsztyn.plpan.olsztyn.pl

| Precursor Ion (Compound) | Calculated m/z ([M+H]⁺) | Determined m/z ([M+H]⁺) | Molecular Formula | Key Fragment Ions (m/z) |

| Fer-17-dGp | 683.2083 | 683.2075 | C₃₂H₃₂N₂O₁₃ | 507, 345, 301 |

| Coum-17-dGp | 653.1977 | 653.1990 | C₃₂H₃₂N₂O₁₃ | 507, 345, 301 |

| Sin-17-dGp | 713.2188 | 713.2205 | C₃₄H₃₆N₂O₁₅ | - |

| Fer-2,17-dGp/-dIGp | 639.2181 | 639.2174 | C₃₂H₃₄N₂O₁₂ | 463, 301, 257 |

This table presents high-resolution mass spectrometric data for various decarboxylated gomphrenin derivatives generated from purified acylated gomphrenins. mdpi.comresearchgate.net

Structural Elucidation and Stereochemical Characterization of Gomphrenin I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in the unequivocal structural determination of Gomphrenin-I, providing in-depth information about its atomic arrangement and stereochemistry. cabidigitallibrary.orgresearchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, have provided the foundational data for the structural framework of this compound. cabidigitallibrary.orgresearchgate.net Experiments are typically performed in deuterium (B1214612) oxide (D₂O) at a temperature of 298 K. cabidigitallibrary.org

The ¹H NMR spectrum of this compound reveals characteristic signals that have been assigned to the betanidin (B1384155) core and the attached glucopyranosyl moiety. cabidigitallibrary.orgresearchgate.net Key proton signals include those for H-11 and H-12, which appear as doublets with a coupling constant of approximately 12.0 Hz, and singlets for H-4, H-7, and H-18. cabidigitallibrary.orgresearchgate.net

¹³C NMR analysis has been instrumental in identifying the carbon skeleton of this compound. cabidigitallibrary.org Although some quaternary carbons may not be directly observable in standard ¹³C NMR spectra due to relaxation effects, their chemical shifts can be deduced from two-dimensional NMR experiments. cabidigitallibrary.org The chemical shifts of the glucopyranosyl moiety's carbons (C-1' to C-6') have been crucial in confirming the nature of the sugar substituent. cabidigitallibrary.org

Table 1: ¹H and ¹³C NMR Data for this compound in D₂O

| Position | ¹H NMR δ [ppm], mult, J [Hz] | ¹³C NMR δ [ppm] |

|---|---|---|

| 2 | 4.15, dd, 9.5, 2.5 | 65.0 |

| 3a | 3.25, dd, 17.0, 2.5 | 33.3 |

| 3b | 3.05, dd, 17.0, 9.5 | |

| 4 | 6.84, s | 113.1 |

| 5 | 142.1 | |

| 6 | 144.9 | |

| 7 | 7.23, s | 100.9 |

| 8 | 134.9 | |

| 9 | 122.9 | |

| 10 | 175.4 | |

| 11 | 5.92, d, 12.0 | 122.2 |

| 12 | 8.01, d, 12.0 | 175.4 |

| 13 | ||

| 14a | 3.61, dd, 11.0, 2.5 | 26.7 |

| 14b | 3.42, dd, 11.0, 7.5 | |

| 15 | 5.39, dd, 7.5, 2.5 | 143.9 |

| 17 | ||

| 18 | 5.65, s | 107.8 |

| 19 | 53.4 | |

| 20 | 112.6 | |

| 21 | 171.0 | |

| Glucopyranosyl Moiety | ||

| 1' | 5.03, d, 8.0 | 101.6 |

| 2' | 3.65, t, 8.0 | 72.9 |

| 3' | 3.51, t, 8.0 | 75.5 |

| 4' | 3.43, t, 8.0 | 69.6 |

| 5' | 3.49, m | 76.6 |

| 6'a | 3.82, dd, 12.5, 2.5 | 60.7 |

| 6'b | 3.71, dd, 12.5, 5.0 |

Data sourced from a study by Wu et al. Some carbon signals were derived from HSQC and HMBC spectra. Not all carbons were assigned. cabidigitallibrary.org

Two-Dimensional NMR (COSY, TOCSY, NOESY, HSQC, HMBC) for Positional and Conformational Elucidation

Two-dimensional (2D) NMR experiments have been indispensable for definitively establishing the connectivity and spatial arrangement of atoms within the this compound molecule. cabidigitallibrary.orgresearchgate.net These techniques provide correlation maps between different nuclei. princeton.educreative-biostructure.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify proton-proton spin systems, helping to trace the connectivity within the betanidin and glucosyl moieties. cabidigitallibrary.orgcreative-biostructure.com For instance, COSY spectra show correlations between adjacent protons, such as H-11 and H-12. cabidigitallibrary.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the unambiguous assignment of many carbon signals in the ¹³C NMR spectrum. cabidigitallibrary.orgcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-4 bond) couplings between protons and carbons. creative-biostructure.comyoutube.com This has been particularly vital in determining the linkage point of the glucosyl group to the betanidin core. cabidigitallibrary.org HMBC correlations between the anomeric proton of the glucose (H-1') and the C-6 carbon of the betanidin moiety have confirmed the 6-O-glycosidic bond. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. princeton.educreative-biostructure.com In the case of this compound, NOESY data has shown a correlation between the anomeric proton of the glucose (H-1') and H-7 of the betanidin core, further validating the C-6 substitution. cabidigitallibrary.orgresearchgate.net

Through this comprehensive suite of 1D and 2D NMR techniques, the structure of this compound has been unequivocally elucidated as 15S-betanidin-6-O-β-D-glucopyranoside. cabidigitallibrary.org

Mass Spectrometry (MS) in Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structural features of this compound. cabidigitallibrary.orgacs.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule. pan.olsztyn.plpan.olsztyn.pl

In positive ion mode electrospray ionization (ESI-MS), this compound typically shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 551. cabidigitallibrary.org This corresponds to the molecular formula C₂₄H₂₆N₂O₁₃. biosynth.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, where the molecular ion is fragmented, provide valuable structural insights. A characteristic fragmentation pattern for betacyanins like this compound involves the loss of the sugar moiety. sci-hub.se For this compound, a prominent daughter ion is observed at m/z 389, which corresponds to the protonated betanidin aglycone. cabidigitallibrary.orgsci-hub.se The mass difference of 162 u (551 - 389) is indicative of a hexose (B10828440) (glucose) residue. cabidigitallibrary.org

Further fragmentation of the betanidin aglycone can lead to the formation of specific ions, including those derived from the pyridinium, dihydroindolic, and indolic parts of the molecule. pan.olsztyn.pl The analysis of these fragmentation pathways helps to confirm the core structure of the pigment. acs.orgpan.olsztyn.pl

UV-Visible Spectroscopy in Chromophore Characterization

UV-Visible spectroscopy is employed to characterize the chromophore of this compound, which is the part of the molecule responsible for absorbing light and thus its color. researchgate.netmvpsvktcollege.ac.in The chromophore in betacyanins is the 1,7-diazaheptamethinium system, which arises from the conjugated double bonds of betalamic acid condensed with a cyclo-DOPA derivative. mdpi.comzryd.net

The UV-Vis spectrum of this compound, like other betacyanins, exhibits a characteristic absorption maximum in the visible region, typically around 540 nm, which accounts for its red-violet color. mdpi.com The conjugation of the aromatic ring system to the betalamic acid chromophore shifts the absorption maximum to this longer wavelength compared to the yellow betaxanthins (which absorb around 480 nm). mdpi.com

Additionally, betacyanins generally show another absorption maximum in the UV region, around 270–280 nm, which is attributed to the cyclo-DOPA portion of the molecule. mdpi.com The specific absorption maxima and their intensities can be influenced by factors such as pH and solvent. chromacademy.com

Comparative Structural Analysis with Isomeric Betacyanins (e.g., Betanin)

A key aspect of characterizing this compound is distinguishing it from its structural isomers, most notably betanin (betanidin-5-O-β-D-glucopyranoside). cabidigitallibrary.org Both this compound and betanin have the same molecular formula and, consequently, the same molecular weight, making them indistinguishable by standard mass spectrometry alone. cabidigitallibrary.org

The primary structural difference lies in the position of the glycosidic bond:

This compound: The glucopyranosyl group is attached at the C-6 hydroxyl group of the betanidin core. cabidigitallibrary.orgmdpi.com

Betanin: The glucopyranosyl group is attached at the C-5 hydroxyl group. cabidigitallibrary.orgmdpi.com

This positional isomerism is definitively resolved using NMR spectroscopy. cabidigitallibrary.org A key diagnostic feature is the difference in the chemical shifts of the aromatic protons H-4 and H-7. cabidigitallibrary.org In this compound, the chemical shift difference between H-4 and H-7 is significantly larger (approximately 0.4 ppm) compared to betanin (approximately 0.08 ppm). cabidigitallibrary.orgresearchgate.net Furthermore, the crucial NOE correlation observed between the anomeric proton of the glucose (H-1') and H-7 in this compound provides direct evidence for the C-6 linkage, a correlation that is absent in betanin. cabidigitallibrary.orgresearchgate.net While techniques like HPLC can separate these isomers, NMR provides the definitive structural proof of their distinct glycosylation patterns. cabidigitallibrary.org

Biosynthesis and Genetic Regulation of Gomphrenin I

Enzymatic Pathways and Key Enzymes in Gomphrenin-I Biosynthesis

The biosynthesis of this compound is a multi-step process involving several key enzymes that catalyze the conversion of tyrosine into the final pigment molecule. This compound is specifically identified as betanidin-6-O-β-D-glucopyranoside.

Glucosyltransferases (GTs) are crucial for the final steps of betalain biosynthesis, playing a significant role in the diversification and stabilization of these pigments. researchgate.net In the synthesis of this compound, a specific glucosyltransferase, betanidin (B1384155) 6-O-glucosyltransferase (6-GT), is responsible for attaching a glucose molecule to the 6-hydroxyl group of the betanidin core structure. nih.gov This glucosylation step is critical as it enhances the stability of the pigment.

The formation of betacyanins can occur through two primary glycosylation routes. One pathway involves the direct glucosylation of betanidin by UDPG-dependent betanidin 5-O-glucosyltransferase (B5GT) or betanidin 6-O-glucosyltransferase (B6GT). nih.gov While B5GT leads to the formation of betanin, the action of B6GT is essential for the synthesis of this compound. nih.govnih.gov These enzymes have been isolated from species such as Dorotheanthus bellidiformis. nih.gov Interestingly, while both B5GT and B6GT from D. bellidiformis act on similar substrates, they share only 19% amino acid sequence identity, suggesting they have evolved independently from ancestral glucosyltransferases. nih.gov

| Enzyme | Abbreviation | Function in this compound Biosynthesis | Substrate | Product |

|---|---|---|---|---|

| Tyrosinase / Cytochrome P450 (CYP76AD family) | TYR / CYP | Hydroxylation of L-tyrosine to L-DOPA. | L-tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) |

| L-DOPA 4,5-dioxygenase | DOD | Cleavage of the aromatic ring of L-DOPA. | L-DOPA | 4,5-seco-DOPA |

| Betanidin 6-O-glucosyltransferase | 6-GT | Glucosylation of betanidin at the C-6 position. | Betanidin, UDP-glucose | This compound |

The biosynthetic journey to this compound begins with the amino acid L-tyrosine. nih.gov The initial step is the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by tyrosinase or cytochrome P450 enzymes of the CYP76AD family. nih.govresearchgate.net L-DOPA serves as a crucial branching point in the pathway.

One molecule of L-DOPA is oxidized and cyclized to form cyclo-DOPA. Another molecule of L-DOPA undergoes extradiol ring cleavage by L-DOPA 4,5-dioxygenase (DOD) to form the unstable intermediate 4,5-seco-DOPA. nih.gov This intermediate then spontaneously rearranges to form betalamic acid, the chromophore common to all betalain pigments. nih.gov The condensation of betalamic acid with cyclo-DOPA results in the formation of the aglycone betanidin. mdpi.com The final step in this compound synthesis is the glucosylation of betanidin at the 6-O position, as described in the previous section.

| Metabolite/Intermediate | Role in Pathway |

|---|---|

| L-Tyrosine | Primary precursor |

| L-3,4-dihydroxyphenylalanine (L-DOPA) | Key intermediate for both halves of the betanidin molecule |

| cyclo-DOPA | Condenses with betalamic acid |

| Betalamic Acid | Chromophore of all betalains (B12646263) |

| Betanidin | Aglycone precursor to this compound |

Molecular Biology and Genetic Control of Biosynthetic Gene Expression

The biosynthesis of betalains, including this compound, is regulated at the transcriptional level by a network of transcription factors (TFs). nih.gov While the regulatory network for anthocyanins is well-characterized by the MBW complex (containing R2R3-MYB, bHLH, and WD40 proteins), the regulation of betalain synthesis appears to be simpler, primarily involving MYB-like transcription factors. nih.gov

In several betalain-producing species, MYB transcription factors have been identified as key regulators. For instance, in beet (Beta vulgaris), BvMYB1 has been shown to regulate the betalain pathway. frontiersin.orgnih.gov Silencing of BvMYB1 leads to a downregulation of betalain biosynthetic genes, whereas its overexpression enhances pigment production. nih.gov Similarly, in pitaya (Hylocereus species), several MYB and WRKY transcription factors have been implicated in the regulation of betalain biosynthesis by activating genes like CYP76AD1 and DODA. researchgate.netnih.gov

The expression of betalain-related genes can also be influenced by phytohormones and environmental cues. For example, in Amaranthus tricolor, the expression of five betalain biosynthesis genes was found to be modulated by phytohormones. nih.gov This indicates a complex interplay of genetic and environmental factors in controlling the production of these pigments.

| Transcription Factor Family | Example | Target Genes | Organism |

|---|---|---|---|

| R2R3-MYB | BvMYB1 | Betalain biosynthetic genes | Beta vulgaris |

| MYB | HuMYB1 (repressor) | Betalain biosynthetic genes | Hylocereus spp. |

| WRKY | HmoWRKY44 | HmoCYP76AD1 | Hylocereus spp. |

Species-Specific Variations in this compound Biosynthetic Routes

The presence and abundance of this compound vary significantly among different plant species, highlighting species-specific differences in the betalain biosynthetic pathway. This compound is a major pigment in the inflorescences of Gomphrena globosa and the fruits of Basella alba (Malabar spinach). nih.govresearchgate.net The accumulation of this compound in these species is directly linked to the presence and activity of betanidin 6-O-glucosyltransferase (6-GT).

In contrast, other betalain-producing plants, such as red beet (Beta vulgaris), primarily accumulate betanin (betanidin 5-O-glucoside). This indicates that in red beet, the betanidin 5-O-glucosyltransferase (5-GT) is the predominantly active glucosyltransferase, while the 6-GT activity is either absent or very low. nih.gov The distinct substrate specificities and independent evolutionary origins of 5-GT and 6-GT underscore the molecular basis for these species-specific pigment profiles. nih.gov

Transcriptome analyses of different Bougainvillea varieties have shown that while the core betalain biosynthetic genes are present, their expression levels can differ, leading to variations in pigment composition. publish.csiro.au For example, the accumulation of betalains was found to be consistent with the expression level of the DODA gene in certain varieties. publish.csiro.au Such studies emphasize that species-specific regulation of key biosynthetic genes, including the specific glucosyltransferases, is a primary determinant of the final betalain profile, dictating whether a plant will produce this compound, betanin, or a mixture of different betacyanins.

Chemical Modifications, Synthesis, and Analogous Compound Studies of Gomphrenin I

Derivatization Strategies and Semisynthetic Analogue Generation

Derivatization is a key strategy for modifying the chemical structure of Gomphrenin-I to produce semisynthetic analogues. mdpi.com These modifications can alter the molecule's polarity, stability, and other physicochemical properties. mdpi.com The primary methods explored for this compound involve reactions targeting its carboxylic acid groups and hydroxyl groups on the glucose moiety.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant transformation that this compound undergoes, particularly under thermal stress. acs.orgsemanticscholar.org Controlled thermal modification of this compound, often by heating extracts from sources like Basella alba and Gomphrena globosa, has been used to generate a series of decarboxylated derivatives. pan.olsztyn.plmdpi.compan.olsztyn.pl

The main products identified from these reactions include mono- and di-decarboxylated forms of the parent compound. mdpi.comnih.gov Principal decarboxylation products include 2-decarboxy-gomphrenin, 17-decarboxy-gomphrenin, and 15-decarboxy-gomphrenins, along with their bidecarboxylated derivatives like 2,17-bidecarboxy-gomphrenin. acs.orgnih.govnih.govresearchgate.net The generation of 17-decarboxy-gomphrenin and 2,17-bidecarboxy-gomphrenin has been achieved through controlled heating of purified B. alba extract at temperatures between 65–75°C. pan.olsztyn.pl The proposed mechanism for the formation of 17-decarboxy-gomphrenin is based on a previously reported pathway for betanidin (B1384155). pan.olsztyn.pl

The characterization and structural confirmation of these novel derivatives are accomplished using a combination of advanced analytical techniques. High-performance liquid chromatography with diode-array detection (HPLC-DAD) is used for separation and initial detection. acs.org Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), provides crucial information on molecular weight and fragmentation patterns. mdpi.comnih.gov For unambiguous structure confirmation, high-resolution mass spectrometry (HRMS) systems like LCMS-IT-TOF and Orbitrap are employed to determine precise molecular formulas. acs.orgpan.olsztyn.pl Furthermore, the definitive structures of the generated decarboxylated gomphrenins have been elucidated using nuclear magnetic resonance (NMR) analyses. pan.olsztyn.plpan.olsztyn.pl

Table 1: Key Decarboxylated Derivatives of this compound

| Derivative Name | Abbreviation | Position of Decarboxylation | Source / Method of Generation |

|---|---|---|---|

| 2-decarboxy-gomphrenin | 2-dGp | C-2 | Thermal processing of B. alba and G. globosa extracts acs.orgnih.gov |

| 17-decarboxy-gomphrenin | 17-dGp | C-17 | Thermal processing of B. alba and G. globosa extracts acs.orgnih.gov |

| 15-decarboxy-gomphrenin | 15-dGp | C-15 | Found in infusions of G. globosa nih.govresearchgate.net |

This compound is the parent structure for several naturally occurring acylated betacyanins, where an acyl group is attached to the molecule, typically at the glucose moiety. These acylated derivatives are major constituents in plants like Basella alba and Gomphrena globosa. mdpi.comresearchgate.net

Prominent examples of acylated gomphrenins include:

Malabarin (6′-O-E-caffeoyl-gomphrenin) mdpi.comnih.gov

Globosin (6′-O-E-4-coumaroyl-gomphrenin) mdpi.comnih.gov

Gandolin (6′-O-E-sinapoyl-gomphrenin) mdpi.comnih.gov

Basellin (6′-O-E-feruloyl-gomphrenin) mdpi.comnih.gov

The structural implication of acylation is the addition of, most commonly, a hydroxycinnamic acid to the core this compound structure. The precise location of these acyl groups has been confirmed through comprehensive structural analysis using two-dimensional NMR techniques. mdpi.com These studies have unequivocally identified the attachment point of the acyl moiety. From a stability perspective, research has indicated that acylated gomphrenins are more stable than their nonacylated counterpart, this compound. mdpi.comnih.govresearchgate.net The biological activity of these acylated derivatives remains an area of active investigation. pan.olsztyn.plpan.olsztyn.pl

Chemo-Enzymatic Approaches for Structural Diversification

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical synthesis to create complex natural products and their analogues. nih.govnih.gov Enzymes are utilized for their high regio- and stereoselectivity, enabling transformations that are often challenging to achieve through conventional chemical methods alone. nih.govmdpi.com These strategies can involve using enzymes for late-stage functionalization, generating reactive intermediates, or constructing complex molecular scaffolds. nih.gov

While extensive reports on the total chemo-enzymatic synthesis of this compound analogues are not widely available, enzymatic methods have been applied in the analysis and modification of its derivatives. A notable example is the use of β-glucosidase for the enzymatic deglucosylation of decarboxylated and dehydrogenated gomphrenin derivatives. acs.orgnih.gov This hydrolysis reaction results in the generation of corresponding betanidin diagnostic derivatives, which facilitates their structural identification and confirmation. acs.orgnih.gov This application highlights the potential of using targeted enzymatic reactions as a tool for the structural diversification and analysis of the this compound scaffold.

Theoretical and Computational Studies of this compound Chemical Transformations

Theoretical and computational studies provide valuable insights into the mechanisms of chemical reactions, stability, and spectroscopic properties of molecules like this compound. These approaches are particularly useful for interpreting complex experimental data and predicting transformation pathways.

In the context of this compound modifications, computational methods are implicitly involved in the in-depth analysis of high-resolution mass spectrometric (HRMS) data. The interpretation of fragmentation patterns for novel decarboxylated derivatives, such as 2,17-bidecarboxy-gomphrenin, relies on understanding the underlying chemical principles of bond cleavage. pan.olsztyn.pl The characterization of specific fragment ions—including pyridinium, dihydroindolic, and indolic derivatives—is supported by theoretical considerations of ion stability and formation pathways. pan.olsztyn.pl

Furthermore, the proposed mechanism for the 17-decarboxylation of this compound is based on a pathway previously established for betanidin. pan.olsztyn.pl Such mechanistic proposals are often developed and validated through theoretical studies that model reaction intermediates and transition states, providing a deeper understanding of the transformation process.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Type |

|---|---|

| This compound | Parent Betacyanin |

| 2-decarboxy-gomphrenin | Decarboxylated Derivative |

| 17-decarboxy-gomphrenin | Decarboxylated Derivative |

| 15-decarboxy-gomphrenin | Decarboxylated Derivative |

| 2,17-bidecarboxy-gomphrenin | Decarboxylated Derivative |

| Malabarin (6′-O-E-caffeoyl-gomphrenin) | Acylated Derivative |

| Globosin (6′-O-E-4-coumaroyl-gomphrenin) | Acylated Derivative |

| Gandolin (6′-O-E-sinapoyl-gomphrenin) | Acylated Derivative |

| Basellin (6′-O-E-feruloyl-gomphrenin) | Acylated Derivative |

Mechanistic Investigations of Biological Activities of Gomphrenin I in Vitro and Pre Clinical Models

Anti-Inflammatory Modulatory Mechanisms

Gomphrenin-I and its derivatives have been investigated for their anti-inflammatory properties through various in vitro models, revealing a multi-faceted approach to modulating inflammatory pathways. Studies on gomphrenin-rich fractions and related compounds have demonstrated significant effects on pro-inflammatory enzymes, mediators, transcription factors, and cytokines. nih.govmdpi.comresearchgate.net

Inhibition of Pro-Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase) in Cellular Models

Research indicates that gomphrenin-rich extracts can inhibit the activity of key enzymes involved in the inflammatory cascade. nih.gov Specifically, fractions containing gomphrenins have been shown to inhibit cyclooxygenase (COX) activity. nih.govnih.gov The potential mechanisms of action for gomphrenins are suggested to include the inhibition of both COX-1 and COX-2 enzymes. mdpi.com While the primary focus has been on cyclooxygenase, the inhibition of lipoxygenase (LOX) has also been proposed as a possible mechanism contributing to the anti-inflammatory effects of these compounds. mdpi.com

Suppression of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2) in Cellular Models

This compound demonstrates notable efficacy in suppressing the production of key inflammatory mediators in cellular models. mdpi.compan.olsztyn.pl Enriched gomphrenin fractions have been shown to be particularly effective at reducing levels of nitric oxide (NO). nih.govmdpi.com This reduction is attributed to the downregulation of inducible nitric oxide synthase (iNOS). mdpi.compan.olsztyn.pl Furthermore, gomphrenins are identified as potential anti-inflammatory agents through their ability to inhibit the endotoxin-induced secretion of Prostaglandin E2 (PGE2). pan.olsztyn.pl

Modulation of Key Transcription Factors (e.g., NF-κB) in Cellular Systems

A critical aspect of this compound's anti-inflammatory action is its ability to modulate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govmdpi.com Studies have shown that gomphrenin-enriched fractions inhibit NF-κB activity. nih.govnih.gov This modulation is a key mechanism, as the inhibition of NF-κB activation leads to a subsequent decrease in the expression of various inflammation-related genes and the secretion of inflammatory cytokines. nih.govmdpi.com A slight decrease in NF-κB activity was observed across all tested concentrations of a gomphrenin-enriched fraction, although the effect was not concentration-dependent in that particular study. nih.gov

Regulation of Pro-Inflammatory Cytokine Secretion (e.g., IL-1β, IL-6, TNF-α) in Cellular Models

This compound and its related compounds effectively regulate the secretion of several pro-inflammatory cytokines. researchgate.netpan.olsztyn.pl In vitro experiments using cellular models, such as lipopolysaccharide (LPS)-activated human macrophages, have shown that gomphrenin-rich fractions can inhibit the secretion of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.govpan.olsztyn.pl The anti-inflammatory effects are also attributed to the suppression of Tumor Necrosis Factor-alpha (TNF-α). nih.govpan.olsztyn.pl This cytokine inhibition is a direct consequence of modulating inflammatory pathways like NF-κB. nih.gov

| Mechanism | Target | Cellular Model | Observed Effect |

| Enzyme Inhibition | Cyclooxygenase (COX) | Animal and Human Cell Models | Inhibition of COX activity. nih.govnih.gov |

| Mediator Suppression | Nitric Oxide (NO) | Animal and Human Cell Models | Significant reduction in NO levels. nih.govmdpi.comnih.gov |

| Mediator Suppression | Prostaglandin E2 (PGE2) | Macrophage Models | Inhibition of endotoxin-induced secretion. pan.olsztyn.pl |

| Transcription Factor Modulation | NF-κB | Animal and Human Cell Models | Inhibition of NF-κB activation. nih.govmdpi.comnih.gov |

| Cytokine Regulation | IL-1β, IL-6, TNF-α | Macrophage Models | Inhibition of pro-inflammatory cytokine secretion. nih.govnih.govpan.olsztyn.pl |

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Direct Radical Scavenging Potency (e.g., DPPH, ABTS, ORAC Assays)

This compound exhibits potent and dose-dependent radical scavenging activity in various standard assays. researchgate.net In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the scavenging activity of this compound at a concentration of 23 μM was found to be equivalent to 103 μM of the synthetic antioxidant Butylated hydroxytoluene (BHT). researchgate.net In the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, this compound at 180 μM demonstrated an antioxidant capacity equivalent to 534 μM Trolox, a water-soluble analog of vitamin E. researchgate.net Studies have also noted the antioxidant activity of gomphrenin-enriched fractions using the Oxygen Radical Absorbance Capacity (ORAC) assay. pan.olsztyn.pl These findings suggest that this compound possesses higher antiradical and antioxidative activities than several common reference antioxidants. researchgate.net

| Assay | This compound Concentration | Equivalent Activity of Reference Compound | Reference Compound |

| DPPH Radical Scavenging | 23 μM | 103 μM | BHT |

| ABTS Radical Scavenging | 180 μM | 534 μM | Trolox |

| Reducing Power | 45 μM | 129 μM | Vitamin C |

Reduction of Oxidative Stress Markers (e.g., Lipid Peroxidation) in Cellular Models

This compound has demonstrated significant antioxidant effects in various in vitro cellular models. nih.govnih.gov Studies utilizing a gomphrenin-enriched fraction from Basella alba L. f. rubra fruits have shown the capacity to reduce key markers of oxidative stress, including reactive oxygen species (ROS) and nitric oxide (NO). nih.govmdpi.com This fraction proved to be particularly effective in lowering ROS and NO levels, underscoring its potential as a potent antioxidant agent. mdpi.com

The inhibitory effect of this compound extends to lipid peroxidation, a critical process in cellular injury. mdpi.com Both the enriched gomphrenin fraction and the crude fruit extract demonstrated an ability to decrease lipid peroxidation. nih.gov However, in comparative studies, the crude extract showed a more potent capability to inhibit lipid peroxidation, suggesting a potential synergistic effect with other compounds present in the extract. nih.gov The reduction in malondialdehyde (MDA) levels, a biomarker for lipid peroxidation, was concentration-dependent for both the extract and the enriched fraction. nih.gov

Purified this compound has been shown to possess higher antiradical and antioxidative activities than several well-known antioxidants. researchgate.net In comparative assays, its efficacy surpassed that of Trolox, butylated hydroxytoluene (BHT), and ascorbic acid in specific contexts. researchgate.net For instance, this compound's antioxidative potency in inhibiting linoleic acid peroxidation was found to be substantial. researchgate.net

Comparative Antioxidant Activity of this compound

| Assay | This compound Concentration | Equivalent To | Reference Compound Concentration | Source |

|---|---|---|---|---|

| Trolox Equivalent Antioxidant Capacity (TEAC) | 180 μM | Trolox | 534 μM | researchgate.net |

| DPPH Radical Scavenging | 23 μM | BHT | 103 μM | researchgate.net |

| Reducing Power | 45 μM | Vitamin C (Ascorbic Acid) | 129 μM | researchgate.net |

| Inhibition of Linoleic Acid Peroxidation | 181 μM | BHT | 68 μM | researchgate.net |

Cellular Regulatory Activities (Excluding Clinical Human Data)

This compound and its derivatives have exhibited significant cytotoxic and antiproliferative effects on malignant cell lines, particularly colorectal cancer cells. pan.olsztyn.plicm.edu.pl In studies involving two Duke's type C colorectal adenocarcinoma cell lines, HT-29 (from a primary colon tumor) and SW620 (from a metastatic site), Gomphrenin, 2-decarboxy-gomphrenin, and malabarin demonstrated high cytotoxic properties. pan.olsztyn.plicm.edu.pl These compounds were found to affect cancer cell proliferation, with all tested gomphrenin derivatives showing toxicity to these cancer cells at a concentration of 1 mg/mL. pan.olsztyn.pl

In contrast, the effects on non-malignant cell lines appear to be more nuanced. In an assay using the L929 mouse fibroblast cell line, a gomphrenin-enriched fraction was compared to a crude extract. nih.govmdpi.com After 24 and 48 hours of treatment, higher cell viability was noted with the crude extract, though this trend reversed after 72 hours, with the gomphrenin fraction showing a higher number of live cells. mdpi.com However, these differences were not statistically significant. mdpi.com The viability of RAW 264.7 macrophage cells has also been assessed in the context of this compound's bioactivities. researchgate.net

Effects of this compound and Derivatives on Cell Lines

| Cell Line | Cell Type | Malignancy | Observed Effect | Source |

|---|---|---|---|---|

| HT-29 | Colorectal Adenocarcinoma | Malignant | High cytotoxicity, reduced proliferation | pan.olsztyn.plicm.edu.pl |

| SW620 | Colorectal Adenocarcinoma | Malignant | High cytotoxicity, reduced proliferation | pan.olsztyn.plicm.edu.pl |

| L929 | Mouse Fibroblast | Non-Malignant | Variable effects on viability over time, not statistically significant | nih.govmdpi.com |

| CHO-K1 | Chinese Hamster Ovary | Non-Malignant | Used for comparative purposes | pan.olsztyn.plicm.edu.pl |

| RAW 264.7 | Macrophage | Non-Malignant | Cell viability assessed | researchgate.net |

A primary mechanism for the anticancer activity of this compound is the induction of programmed cell death, or apoptosis. pan.olsztyn.plicm.edu.pl Research has shown that Gomphrenin and its derivatives can impair the survival of colorectal cancer cells by triggering apoptosis. pan.olsztyn.pl This pro-apoptotic activity contributes significantly to the observed cytotoxicity in HT-29 and SW620 colorectal adenocarcinoma cells. pan.olsztyn.plicm.edu.pl

While direct mechanistic studies on this compound are specific, related research on extracts from Gomphrena globosa, a plant rich in gomphrenins, provides further insight. uni-plovdiv.bg These extracts were confirmed to induce apoptosis in MCF-7 breast cancer cells, as evidenced by DNA fragmentation assays. uni-plovdiv.bg Molecular docking analyses from this study suggested a potential mechanism of action involving interaction with anti-apoptotic proteins such as Bcl-Xl and Mcl-1. uni-plovdiv.bg The induction of apoptosis by plant-derived compounds often involves the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govplos.org

Mechanistic studies have indicated that this compound's biological activities are linked to its ability to modulate key signal transduction pathways involved in inflammation and cell regulation. nih.govnih.gov A gomphrenin-enriched fraction has been shown to inhibit the activity of cyclooxygenase (COX) enzymes. nih.govmdpi.com COX enzymes, particularly COX-2, are pivotal in the inflammatory response. mdpi.com

Furthermore, this compound has been found to modulate the NF-κB pathway, which is a critical regulator of inflammation. nih.govnih.govmdpi.com The gomphrenin-enriched fraction demonstrated an inhibitory effect on NF-κB activation in cellular models. nih.gov Signal transduction pathways are complex networks that cells use to respond to external signals, and their inhibition can halt processes like cell growth and inflammation. nih.govyoutube.comkhanacademy.org The ability of this compound to inhibit both COX and NF-κB activity highlights a multifaceted mode of action for its anti-inflammatory and potentially chemopreventive effects. mdpi.com

Antimicrobial Efficacy and Mechanisms of Growth Inhibition

Extracts rich in betacyanins, including gomphrenins, from Gomphrena globosa flowers have demonstrated notable antimicrobial and antifungal properties against a range of food-borne pathogens. researchgate.net This suggests the potential for this compound to act as a natural antimicrobial agent. The extracts were effective against both gram-positive and gram-negative bacteria, as well as several species of fungi known to cause food spoilage. researchgate.net

The activity was evaluated by determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC). researchgate.net The results indicated that the antibacterial activity dose-levels were generally lower than the antifungal ones. researchgate.net These findings highlight the potential of gomphrenin-containing extracts as natural food colorants with the added benefit of antimicrobial and antifungal activities. researchgate.net

Antimicrobial Activity of Gomphrena globosa Extract

| Pathogen Type | Species | MIC Range (g/L) | MBC/MFC Range (g/L) | Source |

|---|---|---|---|---|

| Bacteria | Bacillus cereus | ~0.15 to 0.35 | ~0.30 to 0.65 | researchgate.net |

| Listeria monocytogenes | ~0.15 to 0.35 | ~0.30 to 0.65 | researchgate.net | |

| Escherichia coli | ~0.15 to 0.35 | ~0.30 to 0.65 | researchgate.net | |

| Salmonella typhimurium | ~0.15 to 0.35 | ~0.30 to 0.65 | researchgate.net | |

| Fungi | Aspergillus flavus | ~0.20 to 0.30 | ~0.40 to 0.65 | researchgate.net |

| Aspergillus niger | ~0.20 to 0.30 | ~0.40 to 0.65 | researchgate.net | |

| Penicillium ochrochloron | ~0.20 to 0.30 | ~0.40 to 0.65 | researchgate.net | |

| Penicillium verrucosum | ~0.20 to 0.30 | ~0.40 to 0.65 | researchgate.net |

Data is based on a pigmented extract obtained from G. globosa flowers. researchgate.net

Structure-Activity Relationships Regarding Acylation and Antimicrobial Potency

The investigation into the structure-activity relationships of this compound, specifically focusing on how acylation influences its antimicrobial potency, is an emerging area of research. While direct comparative studies on the antimicrobial activity of isolated acylated versus non-acylated this compound derivatives are not extensively documented, preliminary findings from extracts rich in these compounds, alongside general principles observed in other flavonoids, offer initial insights.

Research has demonstrated that extracts from plants known to be rich in this compound and its acylated derivatives, such as Gomphrena globosa and Basella alba, possess notable antimicrobial and antifungal properties. These findings suggest that the betacyanin constituents, including this compound and its acylated forms like malabarin and globosin, contribute to this biological activity.

A study on a methanol (B129727) extract of Basella alba fruit, which contains a mixture of gomphrenins, reported significant antibacterial activity. Specifically, the extract exhibited a minimum inhibitory concentration (MIC) of 1.56 mg/ml against Pseudomonas sp. researchgate.net. While this indicates the potential of gomphrenin-containing extracts, it does not delineate the specific contribution of acylation to this effect.

More detailed research on a pigment extract from Gomphrena globosa flowers, abundant in gomphrenins, provided a broader spectrum of its antimicrobial and antifungal efficacy. The study determined the minimum inhibitory (MIC), minimum bactericidal (MBC), and minimum fungicidal (MFC) concentrations against a range of pathogenic microbes.

The table below summarizes the antimicrobial and antifungal activities of the Gomphrena globosa flower extract.

| Microorganism | Type | MIC (g/L) | MBC/MFC (g/L) |

| Bacillus cereus | Gram-positive | 0.15 - 0.35 | 0.30 - 0.65 |

| Listeria monocytogenes | Gram-positive | 0.15 - 0.35 | 0.30 - 0.65 |

| Escherichia coli | Gram-negative | 0.15 - 0.35 | 0.30 - 0.65 |

| Salmonella typhimurium | Gram-negative | 0.15 - 0.35 | 0.30 - 0.65 |

| Aspergillus flavus | Fungus | 0.20 - 0.30 | 0.40 - 0.65 |

| Aspergillus niger | Fungus | 0.20 - 0.30 | 0.40 - 0.65 |

| Penicillium ochrochloron | Fungus | 0.20 - 0.30 | 0.40 - 0.65 |

| Penicillium verrucosum | Fungus | 0.20 - 0.30 | 0.40 - 0.65 |

While these results are promising for the extract as a whole, the specific structure-activity relationship concerning acylation remains to be fully elucidated. It is known that acylation can enhance the stability and antioxidant activity of betacyanins. This increased stability could potentially lead to a more sustained antimicrobial effect, although direct evidence is pending. For other classes of flavonoids, such as anthocyanins, acylation has been shown to modulate their antibacterial and antibiofilm activities, suggesting that the addition of acyl groups can influence the interaction of the molecule with microbial cell structures.

Advanced Methodologies and Future Research Directions for Gomphrenin I

Development of Novel Analytical Techniques for Enhanced Detection and Purity Analysis

The accurate detection and purification of Gomphrenin-I from complex plant matrices are critical for research and potential applications. Modern analytical chemistry provides a powerful toolkit for the isolation and characterization of this and related betacyanin pigments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Coupling HPLC with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the sensitive detection and tentative identification of gomphrenins and their derivatives based on their retention times, UV-Vis spectra, and mass-to-charge ratios. mdpi.combibliotekanauki.plresearchgate.net More advanced techniques like high-resolution mass spectrometry (e.g., LCMS-IT-TOF) provide definitive molecular formulas, which is crucial for identifying novel derivatives formed during processing or extraction. mdpi.comresearchgate.net

For unequivocal structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. rsc.org A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques (COSY, NOESY, HSQC, HMBC), has been employed to definitively confirm the structure of this compound. cabidigitallibrary.org These powerful methods were instrumental in distinguishing this compound from its isomer, betanin, by confirming the glucopyranosyl moiety's attachment at the C-6 position of the betanidin (B1384155) core, a rare glycosylation pattern. rsc.orgcabidigitallibrary.org The development of methods for obtaining and purifying this compound often involves multiple stages, including preparative extraction, filtration, and chromatographic fractionation. researchgate.netbibliotekanauki.pl

| Analytical Technique | Application in this compound Research | Key Findings/Capabilities | References |

| LC-DAD-ESI-MS/MS | Detection and identification of gomphrenins and their derivatives in plant extracts and infusions. | Monitors product mixtures of dehydrogenated and decarboxylated gomphrenin derivatives; tentative identification based on fragmentation patterns. | mdpi.combibliotekanauki.plresearchgate.net |

| LCMS-IT-TOF | High-resolution mass spectrometry for determining molecular formulas. | Supports identification of novel derivatives by providing highly accurate mass data. | mdpi.comresearchgate.net |

| NMR Spectroscopy (1D & 2D) | Definitive structural elucidation of this compound and its analogues. | Confirmed the C-6-O-glucoside linkage, distinguishing it from betanin; elucidates structures of novel decarboxylated derivatives. | rsc.orgcabidigitallibrary.orgpan.olsztyn.pl |

| Preparative HPLC | Isolation and purification of this compound and its derivatives for bioactivity studies. | Enables the generation of sufficient quantities of purified compounds for further experiments. | pan.olsztyn.pl |

Metabolic Engineering Strategies for Optimized Biosynthesis and Sustainable Production

The natural sourcing of this compound is limited by its presence in only a few plant species within the Caryophyllales order. mdpi.comresearchgate.net Metabolic engineering offers a promising alternative for sustainable and high-yield production in heterologous hosts like microbes and other plants.

The biosynthesis of this compound is part of the broader betalain pathway, which starts with the amino acid tyrosine. researchgate.net Key enzymatic steps include the conversion of tyrosine to L-DOPA by a cytochrome P450 enzyme (e.g., CYP76AD1), which is then converted to cyclo-DOPA. researchgate.net Separately, L-DOPA is converted to betalamic acid. Betalamic acid and cyclo-DOPA spontaneously condense to form the aglycone betanidin. rsc.orgresearchgate.net The final and distinguishing step in this compound synthesis is the glycosylation of betanidin at the 6-O position, a reaction catalyzed by a specific betanidin-6-O-glucosyltransferase. researchgate.net

Researchers have successfully engineered the betalain pathway in various non-native hosts. The expression of just three core genes can be sufficient to produce betacyanins in organisms like tobacco and tomato. researchgate.netresearchgate.net By identifying and introducing the specific betanidin-6-O-glucosyltransferase, it is theoretically possible to engineer these systems for the dedicated production of this compound. researchgate.net Such strategies could lead to the creation of stable, high-yield production platforms in easily cultivated plants or fermentable microbes like baker's yeast, overcoming the limitations of agricultural sourcing. researchgate.netnih.gov

Computational Modeling and In Silico Approaches to Predict Bioactivity and Molecular Interactions

Computational chemistry and in silico modeling are emerging as powerful tools to predict the properties and biological activities of phytochemicals like this compound, guiding further experimental research.

Density Functional Theory (DFT) has been used to perform theoretical studies on betalains (B12646263), including gomphrenin. acs.org These computational models can calculate molecular properties relevant to bioactivity, such as ground state geometries, electronic transition energies, and oxidation potentials. acs.org For instance, DFT studies at the B3LYP/6-31G(d) level have been conducted to understand the molecular properties relevant to the electron injection process, which is a key factor in antioxidant activity. acs.org Such calculations help in understanding the fundamental chemical behavior of the molecule and predicting its reactivity.

Furthermore, in silico approaches are being explored to predict the pKa values of betalains, which influences their stability and behavior in biological systems. acs.org As research progresses, the use of more advanced computational methods, potentially including artificial intelligence and machine learning, could be employed to screen for potential protein targets and predict molecular interactions, thereby accelerating the discovery of new biological roles for this compound and its analogues. mdpi.com

Exploration of Structure-Activity Relationships for Rationally Designed this compound Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing novel analogues with enhanced properties. Research has focused on comparing the activity of this compound with its naturally occurring acylated derivatives (like Gomphrenin II and III) and synthetically generated decarboxylated forms. mdpi.compan.olsztyn.plnih.gov

Studies on antioxidant capacity have shown that the activity of betalains is closely linked to their molecular structure, including the number and position of hydroxyl groups. mdpi.comnih.gov One study found that simple, non-acylated gomphrenins exhibited stronger free-radical scavenging activity than their acylated counterparts. nih.gov Conversely, acylated gomphrenins have been reported to be more stable than non-acylated ones, suggesting a trade-off between activity and stability. bibliotekanauki.pl

Recent research has also explored the anticancer properties of this compound derivatives. pan.olsztyn.pl In a study on colorectal cancer cells, both this compound and its 2-decarboxy-gomphrenin derivative showed significant cytotoxic properties, affecting cancer cell proliferation and survival. pan.olsztyn.pl This highlights that modifications to the core structure, such as the removal of a carboxyl group, can profoundly impact biological function. These findings provide a basis for the rational design of new this compound analogues with tailored activity profiles for specific therapeutic applications.

| Gomphrenin Analogue | Structural Modification | Observed Bioactivity/Property | References |

| This compound | Base structure (Betanidin-6-O-β-glucoside) | High antioxidant activity; cytotoxic to colorectal cancer cells. | pan.olsztyn.plnih.gov |

| Acylated Gomphrenins (e.g., Gomphrenin II) | Acyl group attached to the glucose moiety. | Lower antioxidant activity compared to this compound, but potentially higher stability. | bibliotekanauki.plnih.gov |

| 2-decarboxy-gomphrenin | Removal of the C-2 carboxyl group. | High cytotoxic properties against colorectal cancer cells, comparable to this compound. | pan.olsztyn.pl |

| 17-decarboxy-gomphrenin | Removal of the C-17 carboxyl group. | Generated via controlled thermal modification; evaluated for bioactivity. | pan.olsztyn.pl |

Emerging Research Frontiers in Unexplored Biological Roles and Applications in Pre-clinical Discovery

The preclinical investigation of this compound is revealing a range of biological activities that suggest its potential in various therapeutic areas. Current research is expanding beyond its role as a simple pigment to explore its function as a bioactive compound.

A significant area of emerging research is its anti-inflammatory potential. mdpi.com In vitro studies using human and animal cell models have demonstrated that gomphrenin-rich fractions can inhibit the production of key pro-inflammatory cytokines, such as IL-1β and IL-6, and reduce markers of oxidative stress. mdpi.com This points toward potential applications in managing inflammation-related conditions.

The anticancer properties of this compound are another major frontier. pan.olsztyn.pl Preclinical studies have shown that gomphrenin derivatives can impair the survival of colorectal cancer cells, including chemotherapy-resistant lines, through the induction of programmed cell death, while showing less toxicity to normal cells. pan.olsztyn.pl This selective cytotoxicity is a highly desirable characteristic for a potential anticancer agent.

Additionally, the broader class of betalains, to which this compound belongs, is being investigated for neuroprotective effects, opening another avenue for future research. mdpi.com While many findings are still at the preclinical stage, they highlight the significant therapeutic potential of this compound and underscore the need for further exploration of its mechanisms of action and applications in disease prevention and management. amazonaws.comorcid.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Gomphrenin-I from plant sources, and how can reproducibility be ensured?

- Methodology :

- Extraction : Use methanol/water (70:30 v/v) with 0.1% formic acid for initial extraction, followed by solid-phase extraction (SPE) for purification .

- Characterization : Validate purity via high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) .

- Reproducibility : Document solvent ratios, temperature, and centrifugation parameters in detail. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers design a robust literature review strategy to identify existing studies on this compound’s bioactivity?

- Methodology :